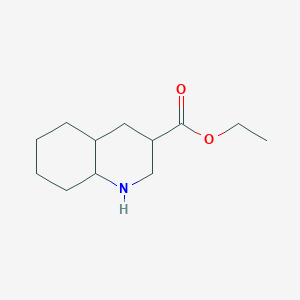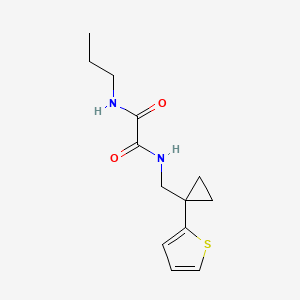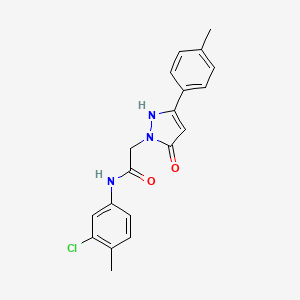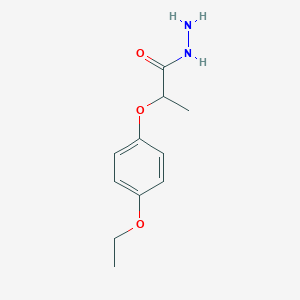![molecular formula C10H12O4 B2759312 (2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 2365398-47-4](/img/structure/B2759312.png)
(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a chemical compound with the linear formula C8H10O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is sold as-is, and the buyer assumes responsibility for confirming the product’s identity and/or purity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, metathesis reactions have been used to prepare a range of transition metal complexes of either racemic or resolved forms of endo- and exo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid .Molecular Structure Analysis
The molecular weight of “(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is 138.168 . The X-ray crystal structure of a related compound, [Cu2{(±)-endo-μ-O2CC7H9}4(CH3OH)2]·2CH3OH, shows the two copper(II) ions bridged by two (+)-endo-bicyclo[2.2.1]hept-5-ene-2-carboxylate anions and two (−)-endo-bicyclo[2.2.1]hept-5-ene-2-carboxylate anions .科学的研究の応用
1. Polymer Synthesis and Characterization
(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is utilized in the synthesis of alicyclic polymers, particularly as photoresist materials for 193 nm lithography. These polymers, synthesized through various techniques like free radical and Pd(II)-catalyzed addition, exhibit solubility in common organic solvents and have a wide range of glass transition temperatures (Okoroanyanwu et al., 1998).
2. Determination of Absolute Configuration
This compound plays a role in stereochemical studies, particularly in the gas chromatographic determination of the absolute configuration of secondary alcohols and ketones with a 7-carboxybicyclo[2.2.1]heptane skeleton. It is used in preparing diastereomeric derivatives for chromatographic enantiomer separation (Yamazaki & Maeda, 1986).
3. Addition Polymerization Catalysts
(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a key monomer in Pd(II)-catalyzed homo- and copolymerizations, leading to the synthesis of cycloaliphatic polyolefins with functional groups. This application demonstrates its value in creating polymers with specific chemical properties (Mathew et al., 1996).
4. Synthesis of Alkaloid-Type Frameworks
It is used in the synthesis of N-allyl endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, which is then employed in multi-component reactions to produce natural product-like compounds. This demonstrates its utility in complex organic synthesis and the creation of alkaloid-type frameworks (Sonaglia et al., 2012).
5. Graft Copolymer Synthesis
The compound is used in graft copolymer synthesis via ring-opening olefin metathesis polymerization, showcasing its use in creating polymers with specific architectures and functionalities (Grutke et al., 1994).
6. Asymmetric Hydroxylation
Microorganisms such as Bacillus and Aspergillus species use this compound for asymmetric hydroxylation, producing chiral products that are intermediates for natural prostaglandins and other compounds (Yamazaki & Maeda, 1985).
7. Synthesis of Cyclopentanoids
The compound is involved in the synthesis of cyclopentanoids from phenol, showing its role in producing chiral prostanoid intermediates, which are valuable in medicinal chemistry (Gill & Rickards, 1981).
8. Enzymatic Synthesis of Carba-Sugars
It is used in enzymatic synthesis processes, particularly in the preparation of carba-sugars, demonstrating the versatility of this compound in biocatalytic applications (Tran & Crout, 1998).
Safety And Hazards
特性
IUPAC Name |
(2R,3R)-3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12)/t5?,6?,7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZKYCYHXBQTCY-DWYQZRHDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](C2CC1C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-1-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2759229.png)
![2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2759232.png)




![N-[2-(1H-1,3-benzodiazol-1-yl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2759241.png)
![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B2759243.png)


![5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2759247.png)
![N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2759248.png)

![Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2759252.png)